molecular formula C11H12BrNO B8133067 2-(5-bromo-1H-indol-3-yl)propan-1-ol

2-(5-bromo-1H-indol-3-yl)propan-1-ol

Cat. No.: B8133067
M. Wt: 254.12 g/mol
InChI Key: LBTZWBJAVHFDFQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-3-yl)propan-1-ol is a chemical building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals, known for its versatility and ability to interact with a wide array of biological targets . This particular compound features a 5-bromo substitution on the indole ring, a modification often explored to enhance biological activity and optimize pharmacological properties through structure-activity relationship (SAR) studies . Researchers utilize such bromo-indole derivatives as key intermediates in the synthesis of more complex molecules. These compounds are investigated for their potential across multiple therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents . The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for screening . The propyl alcohol side chain at the 3-position contributes to the molecule's overall polarity and provides another site for chemical modification, such as esterification or oxidation. As with all our fine chemicals, this product is intended for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific product certificate of analysis for detailed characterization data including purity, HPLC, and NMR spectra.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7(6-14)10-5-13-11-3-2-8(12)4-9(10)11/h2-5,7,13-14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTZWBJAVHFDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iv. Computational and Theoretical Investigations of 2 5 Bromo 1h Indol 3 Yl Propan 1 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and chemical reactivity of molecules. nih.gov These calculations provide fundamental insights into molecular properties by solving approximations of the Schrödinger equation. For 2-(5-bromo-1H-indol-3-yl)propan-1-ol, DFT can be used to determine its optimized three-dimensional geometry, electron distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness (resistance to change in electron distribution), and electrophilicity index (propensity to accept electrons). This information helps predict how the molecule will interact with other chemical species, including biological macromolecules. For instance, the analysis can reveal which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, guiding the understanding of its potential metabolic pathways or mechanism of action. researchgate.net

Table 1: Predicted Quantum Chemical Properties of Indole (B1671886) Analogues (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Electrophilicity Index (ω)
This compound -5.85-0.954.902.454.01
2-(1H-indol-3-yl)propan-1-ol (unsubstituted)-5.70-0.884.822.413.91
2-(5-chloro-1H-indol-3-yl)propan-1-ol-5.89-1.014.882.444.13
2-(5-bromo-1H-indol-3-yl)ethan-1-ol-5.83-0.934.902.453.97

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. mdpi.com This method is crucial for understanding the potential biological targets of this compound. The process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating the binding affinity, typically expressed as a docking score. mdpi.com A lower binding energy score suggests a more stable and favorable interaction. nih.gov Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. mdpi.com For example, studies on similar indole derivatives have successfully used docking to model interactions with targets like tubulin and various enzymes. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-target interaction. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. nih.govfrontiersin.org This provides deeper insights into the binding mechanism and the thermodynamic properties of the interaction, such as the free energy of binding. nih.gov

Table 2: Sample Molecular Docking Results for this compound against Potential Protein Targets (Hypothetical)
Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Tubulin1TUB-8.2Cys241, Leu248, Ala316Hydrogen Bond, Hydrophobic
HIV-1 gp411AIK-7.9Trp628, Ile635, Gln652Pi-Stacking, Hydrogen Bond
Human Topoisomerase I1T8I-8.5Arg364, Asn722, Tyr723Hydrogen Bond, Cation-Pi
Dihydrofolate Reductase3N0R-7.5Ile50, Phe31, Ser59Hydrophobic, Hydrogen Bond

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational modeling is a cornerstone of modern SAR, as it allows for the systematic evaluation of how structural modifications affect a molecule's properties and interactions. nih.gov For this compound, computational SAR can be used to explore the effects of altering various parts of its structure. nih.gov

Key areas for modification on the indole scaffold include the position and nature of the halogen on the benzene (B151609) ring, substitutions on the indole nitrogen, and changes to the propanol (B110389) side chain at position C3. nih.govnih.gov For instance, computational models can predict whether replacing the bromine at position 5 with another halogen or moving it to a different position would enhance binding affinity to a specific target. nih.gov Similarly, the models can assess how modifying the length or functional groups of the side chain impacts activity. acs.org These in silico studies generate valuable hypotheses that guide the synthesis of new analogues with potentially improved potency and selectivity, optimizing the lead compound for desired biological effects. nih.gov

Table 3: Illustrative SAR Data for Analogues of this compound (Theoretical)
AnalogueModification from Parent CompoundPredicted Change in ActivityRationale
Analogue ABromine at C6 instead of C5Moderate DecreaseAltered electrostatic interactions in the binding pocket.
Analogue BMethyl group on Indole N1Potential IncreaseAdded hydrophobic interaction; may improve cell permeability.
Analogue CPropan-1-ol chain extended to butan-1-olActivity Dependent on TargetMay improve hydrophobic contacts or cause steric clash.
Analogue DHydroxyl group oxidized to a ketoneSignificant ChangeLoss of hydrogen bond donor capability; gain of acceptor.

Cheminformatics and Data Mining for Biological Activity Prediction and Chemical Space Exploration

Cheminformatics and data mining apply computational methods to analyze large datasets of chemical information, enabling the prediction of biological activities and the exploration of chemical space. Chemical space is the vast, multidimensional concept encompassing all possible molecules. chimia.chresearchgate.net For a novel compound like this compound, cheminformatics tools can predict a wide range of properties without the need for initial experimental screening.

By analyzing databases of known bioactive compounds, machine learning algorithms can build models, such as Quantitative Structure-Activity Relationship (QSAR) models, that correlate specific structural features (molecular descriptors) with biological activities. These models can then be used to predict the activity spectrum for new molecules. researchgate.netnih.gov For example, a model trained on known kinase inhibitors could predict the likelihood of this compound having similar activity. Furthermore, cheminformatics allows for the exploration of the chemical space around this lead compound by generating virtual libraries of related analogues and filtering them based on predicted drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential for synthesis. frontiersin.org This approach efficiently identifies the most promising regions of chemical space for discovering novel therapeutic agents. nih.govresearchgate.net

Table 4: Cheminformatics Workflow for Activity Prediction
StepDescriptionComputational Tools/MethodsExpected Output
1. Data Collection Gather data on known indole derivatives and their biological activities.ChEMBL, PubChem, MarinLit mdpi.comA curated dataset of structures and associated activity data.
2. Descriptor Calculation Convert 2D/3D chemical structures into numerical descriptors (e.g., physicochemical properties, fingerprints).RDKit, PaDEL-DescriptorA matrix of numerical values representing molecular features.
3. Model Building Use machine learning to train a predictive model (e.g., QSAR, neural network).Scikit-learn, TensorFlowA trained model that links descriptors to biological activity. nih.gov
4. Prediction Input the descriptors for this compound into the trained model.Trained Predictive ModelA predicted biological activity spectrum (e.g., probability of being an anti-inflammatory or antiviral agent).
5. Chemical Space Analysis Generate virtual analogues and map them based on structural similarity and predicted properties.Generative Models, Self-Organizing Maps (SOM) mdpi.comVisualization of the local chemical space and identification of promising new structures.

Vi. Research Applications and Biological Significance Mechanism Focused

Exploration of Biological Activities through Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For 2-(5-bromo-1H-indol-3-yl)propan-1-ol, the key structural components that dictate its bioactivity are the bromine substituent, the propanol (B110389) side chain, and its stereochemistry.

The introduction of a bromine atom at the C-5 position of the indole (B1671886) ring is a common strategy to enhance the biological profile of indole derivatives. Halogenation, particularly bromination, at this position has been shown to augment a range of biological activities, including antifungal and anticancer properties. The presence of bromine at the C-5 position has been demonstrated to increase the antifungal activity of indole derivatives against phytopathogens such as Monilinia fructicola and Botrytis cinerea. Specifically, 5-bromoindole (B119039) showed a significant enhancement in activity compared to the unsubstituted indole. For instance, the activity against M. fructicola was enhanced by 7.9-fold, and against B. cinerea, the activity increased by 13.8-fold mdpi.com.

This enhancement in bioactivity can be attributed to several factors. The bromine atom is electronegative and can alter the electronic distribution within the indole ring, which may affect its interaction with biological targets mdpi.com. Furthermore, the lipophilicity of the molecule is increased by the bromine substituent, which can improve its ability to cross cell membranes. In the context of anticancer activity, 5-bromoindole derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases d-nb.infotu.edu.iqnih.gov. Molecular docking studies have suggested that the 5-bromo-1H-indole moiety can form favorable interactions within the active sites of these enzymes d-nb.info.

The position of the bromine atom on the indole ring is also crucial. Studies on brominated indole-3-carboxaldehydes as quorum sensing inhibitors have indicated that the position of bromination leads to varying degrees of activity enhancement, suggesting that the specific location of the halogen influences the molecule's interaction with its target mdpi.com.

The nature of the substituent at the C-3 position of the indole ring is a critical determinant of biological activity. Many C-3 substituted indole analogs have demonstrated efficacy as anticancer, antitubercular, antimicrobial, and antioxidant agents nih.gov. The propan-1-ol side chain in this compound introduces a flexible, hydrophilic component to the molecule.

The hydroxyl group of the propanol side chain can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets such as enzymes and receptors. This capability can contribute to the binding affinity and specificity of the compound. The length and flexibility of the alkyl chain also play a role in how the molecule fits into the binding pocket of a target protein.

The presence of a chiral center in the propanol side chain of this compound means that it can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. This stereospecificity arises from the three-dimensional nature of biological targets like enzymes and receptors, which themselves are chiral.

Mechanisms of Action at a Molecular Level

Understanding the mechanism of action of a compound at the molecular level is crucial for its development as a therapeutic agent. This involves identifying its specific molecular targets and the biological pathways it modulates.

Based on studies of structurally related 5-bromoindole derivatives, several potential molecular targets can be hypothesized for this compound. A significant body of research points towards protein kinases as a major class of targets for indole compounds mdpi.com.

Specifically, 5-bromoindole derivatives have been synthesized and evaluated as inhibitors of:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Molecular docking studies have shown that 5-bromoindole-2-carboxylic acid derivatives can fit into the EGFR tyrosine kinase domain, suggesting their potential as anticancer agents that inhibit cell proliferation tu.edu.iqnih.gov.

Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase: A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were identified as potential inhibitors of VEGFR-2 tyrosine kinase, a key player in angiogenesis. The 5-bromo-1H-indole moiety was found to form multiple interactions with amino acid residues in the enzyme's active site d-nb.info.

Succinate Dehydrogenase (SDH): In the context of antifungal activity, molecular docking studies have suggested that 5-bromoindole derivatives may interact with mitochondrial complex II, or succinate dehydrogenase (SDH), indicating a potential mechanism for their fungicidal effects mdpi.com.

The following table summarizes the potential molecular targets for 5-bromoindole derivatives based on available research:

Molecular Target Therapeutic Area Findings from Related Compounds
EGFR Tyrosine Kinase Anticancer 5-bromoindole derivatives show favorable binding in molecular docking studies. tu.edu.iqnih.gov
VEGFR-2 Tyrosine Kinase Anticancer (Anti-angiogenesis) 5-bromoindole moiety interacts with key residues in the active site. d-nb.info
Succinate Dehydrogenase (SDH) Antifungal 5-bromoindole derivatives demonstrate favorable binding energies in docking simulations. mdpi.com

It is important to note that these are potential targets based on analogy, and experimental validation for this compound is required.

The interaction of a compound with its molecular target initiates a cascade of events that leads to the modulation of biological pathways. If this compound indeed targets protein kinases like EGFR and VEGFR, it would likely interfere with the signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in cancer.

Inhibition of EGFR and VEGFR would disrupt downstream signaling cascades, potentially leading to cell cycle arrest and the induction of apoptosis in cancer cells d-nb.infonih.gov. Similarly, the inhibition of fungal SDH would disrupt the mitochondrial electron transport chain, leading to a depletion of ATP and ultimately fungal cell death.

The indole moiety itself is a versatile scaffold that can interact with a wide range of biological targets, and as such, indole derivatives have been implicated in the modulation of various pathways related to inflammation, microbial infections, and neurological disorders nih.govnih.govresearchgate.net. The specific pathway modulation by this compound would be dependent on its precise molecular targets, which warrants further investigation.

Applications as Research Probes and Pharmacological Tools

Design and Evaluation of Chemical Probes

There is no available information in the reviewed scientific literature regarding the design and evaluation of chemical probes based on the structure of This compound . Research in this area would typically involve the rational design of molecules to interact with a specific biological target, followed by synthesis and experimental validation of their binding affinity, selectivity, and mechanism of action. Data tables presenting structure-activity relationships (SAR) for a series of analogues would be a key component of such studies. However, no such studies have been published for this specific compound.

Investigating Biological Consequences of Molecular Inhibition/Activation

Consistent with the lack of information on its use as a chemical probe, there are no published studies that utilize This compound to investigate the biological outcomes of inhibiting or activating a molecular target. Such research would involve using the compound in cellular or animal models to explore the functional role of a specific protein or pathway. Detailed findings from these types of investigations, which would elucidate the compound's mechanism of action and its effects on biological systems, are not present in the current scientific literature.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(5-bromo-1H-indol-3-yl)propan-1-ol, and what are the critical reaction parameters?

  • The compound can be synthesized via functionalization of the indole core. For example, Cu(OTf)₂-catalyzed [3+2] cycloaddition has been used to synthesize structurally related brominated indole derivatives, where reaction temperature (0°C) and stoichiometric control of reagents (e.g., benzoquinone) are critical for regioselectivity . Pre-functionalization of the indole at the 5-position with bromine prior to propanol-sidechain introduction is recommended to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the indole scaffold and propanol sidechain. The bromine atom induces distinct deshielding in aromatic protons.
  • X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) are widely used for structure validation. Hydrogen-bonding networks and Br···π interactions should be analyzed to resolve packing ambiguities .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₁H₁₂BrNO) and isotopic patterns for bromine.

Q. What safety protocols are recommended for handling this compound?

  • While direct safety data for this compound are limited, analogous brominated indoles require handling in fume hoods with nitrile gloves and lab coats. Waste disposal should follow halogenated organic compound protocols. Monitor for exothermic reactions during synthesis due to the reactivity of bromine .

Advanced Research Questions

Q. How can Cu(II)-catalyzed cycloaddition strategies be adapted to synthesize functionalized derivatives of this compound?

  • Cu(OTf)₂ catalyzes [3+2] or [4+2] cycloadditions between ethyl (E)-3-(5-bromo-1H-indol-3-yl)acrylate and dienophiles (e.g., benzoquinone) to form dihydrobenzofuran derivatives. Key parameters include catalyst loading (10 mol%), solvent polarity, and low temperature (0°C) to favor kinetic control . Computational modeling (DFT) can predict regioselectivity for novel derivatives.

Q. What challenges arise in resolving crystallographic data for brominated indole derivatives, and how can they be mitigated?

  • Bromine’s high electron density can cause absorption errors or weak diffraction. Solutions:

  • Use Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption.
  • Apply multi-scan corrections (e.g., SADABS) during data integration.
  • Validate hydrogen atom positions using SHELXL’s HFIX and ISOR constraints .
    • For disordered propanol sidechains, refine occupancy ratios and apply geometric restraints.

Q. How does the 5-bromo substituent influence cross-coupling reactivity in indole derivatives?

  • The bromine atom at C5 facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing aryl/heteroaryl groups. For example:

  • Pd(PPh₃)₄ catalyzes coupling with boronic acids in THF/Na₂CO₃ at 80°C.
  • Competing side reactions at the indole N1 position can be suppressed using bulky ligands (e.g., XPhos) .

Q. What strategies resolve contradictions between computational and experimental data in structure-activity relationship (SAR) studies?

  • Hybrid Approaches: Combine molecular docking (e.g., AutoDock Vina) with experimental IC₅₀ assays to validate binding modes.
  • Dynamic NMR: Resolves conformational flexibility in the propanol sidechain, which may affect bioactivity predictions .
  • Crystallographic Validation: Compare DFT-optimized geometries with experimental crystal structures to identify discrepancies in torsion angles .

Q. How can conflicting biological activity data for brominated indoles be systematically analyzed?

  • Meta-Analysis: Aggregate data from assays (e.g., antimicrobial, receptor-binding) and apply multivariate statistics to identify substituent-dependent trends.
  • Dose-Response Curves: Use Hill slope analysis to distinguish nonspecific cytotoxicity from target-specific effects.
  • Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay artifacts .

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